molecular formula C14H14N2O B11804509 1-(6-(Phenylamino)pyridin-3-yl)propan-1-one

1-(6-(Phenylamino)pyridin-3-yl)propan-1-one

Katalognummer: B11804509
Molekulargewicht: 226.27 g/mol
InChI-Schlüssel: TTZNCKCMAZIHKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-(Phenylamino)pyridin-3-yl)propan-1-one is an organic compound with the molecular formula C14H14N2O. This compound is characterized by a pyridine ring substituted with a phenylamino group at the 6-position and a propanone group at the 1-position. It is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Phenylamino)pyridin-3-yl)propan-1-one typically involves the reaction of 6-aminopyridine with phenyl isocyanate to form the phenylamino-pyridine intermediate. This intermediate is then reacted with propanone under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(6-(Phenylamino)pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenylamino and pyridine groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

1-(6-(Phenylamino)pyridin-3-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(6-(Phenylamino)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

  • 1-(2-Methyl-6-phenylamino-pyridin-3-yl)-propan-1-one
  • 1-(3-Pyridinyl)-2-propanone
  • 1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one

Comparison: 1-(6-(Phenylamino)pyridin-3-yl)propan-1-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C14H14N2O

Molekulargewicht

226.27 g/mol

IUPAC-Name

1-(6-anilinopyridin-3-yl)propan-1-one

InChI

InChI=1S/C14H14N2O/c1-2-13(17)11-8-9-14(15-10-11)16-12-6-4-3-5-7-12/h3-10H,2H2,1H3,(H,15,16)

InChI-Schlüssel

TTZNCKCMAZIHKR-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=CN=C(C=C1)NC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.